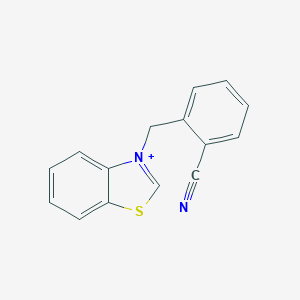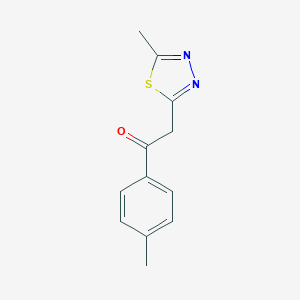
3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium (CBT) is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is widely used in various research fields, including biochemistry, pharmacology, and medical imaging. CBT has been proven to be a valuable tool for investigating biological processes and has the potential for further development in the future.
作用機序
3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is a fluorescent molecule that emits light when excited by a specific wavelength of light. The mechanism of action of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium involves the interaction of the dye with biological molecules, leading to changes in its fluorescence properties. The interaction of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium with biological molecules can be used to monitor biological processes in real-time.
Biochemical and Physiological Effects
3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, the use of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in vivo requires further investigation to determine its safety and efficacy.
実験室実験の利点と制限
The advantages of using 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in lab experiments include its high sensitivity, specificity, and selectivity. It is also relatively easy to use and can be incorporated into various experimental protocols. The limitations of using 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in lab experiments include its cost, availability, and potential photobleaching.
将来の方向性
There are several future directions for the use of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in scientific research. These include the development of new synthetic methods to improve the yield and purity of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium, the exploration of its potential as a therapeutic agent in cancer treatment, and the investigation of its use in medical imaging. Additionally, the development of new fluorescent probes based on the structure of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium may lead to the discovery of new biological processes and pathways.
合成法
The synthesis of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium involves the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with cyanide ion. The final product is obtained after purification by column chromatography. The synthesis of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is relatively simple and can be carried out on a large scale.
科学的研究の応用
3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium has been used in various scientific research applications, including the detection of protein-protein interactions, monitoring of intracellular pH, and imaging of mitochondrial membrane potential. It has also been used as a fluorescent probe to investigate the structure and function of biological molecules, such as DNA and RNA. 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium has shown promising results in the diagnosis and treatment of cancer, as it can selectively target cancer cells.
特性
分子式 |
C15H11N2S+ |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-3-ium-3-ylmethyl)benzonitrile |
InChI |
InChI=1S/C15H11N2S/c16-9-12-5-1-2-6-13(12)10-17-11-18-15-8-4-3-7-14(15)17/h1-8,11H,10H2/q+1 |
InChIキー |
KMTXVLPAAQDQTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N |
正規SMILES |
C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)








![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)